Cas no 2228619-02-9 (tert-butyl N-1-(3-bromo-4-chlorophenyl)-2-oxoethylcarbamate)

tert-butyl N-1-(3-bromo-4-chlorophenyl)-2-oxoethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(3-bromo-4-chlorophenyl)-2-oxoethylcarbamate
- 2228619-02-9
- EN300-1883254
- tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate
-
- インチ: 1S/C13H15BrClNO3/c1-13(2,3)19-12(18)16-11(7-17)8-4-5-10(15)9(14)6-8/h4-7,11H,1-3H3,(H,16,18)
- InChIKey: XYOARUOGIIETGE-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C(C=O)NC(=O)OC(C)(C)C)Cl
計算された属性
- せいみつぶんしりょう: 346.99238g/mol
- どういたいしつりょう: 346.99238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-1-(3-bromo-4-chlorophenyl)-2-oxoethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1883254-0.1g |
tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate |
2228619-02-9 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1883254-1g |
tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate |
2228619-02-9 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1883254-10g |
tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate |
2228619-02-9 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1883254-0.5g |
tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate |
2228619-02-9 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1883254-5.0g |
tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate |
2228619-02-9 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1883254-0.25g |
tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate |
2228619-02-9 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1883254-1.0g |
tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate |
2228619-02-9 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1883254-5g |
tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate |
2228619-02-9 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1883254-0.05g |
tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate |
2228619-02-9 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1883254-2.5g |
tert-butyl N-[1-(3-bromo-4-chlorophenyl)-2-oxoethyl]carbamate |
2228619-02-9 | 2.5g |
$2492.0 | 2023-09-18 |
tert-butyl N-1-(3-bromo-4-chlorophenyl)-2-oxoethylcarbamate 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
tert-butyl N-1-(3-bromo-4-chlorophenyl)-2-oxoethylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2228619-02-9 and Product Name: tert-butyl N-1-(3-bromo-4-chlorophenyl)-2-oxoethylcarbamate
The compound with the CAS number 2228619-02-9 and the product name tert-butyl N-1-(3-bromo-4-chlorophenyl)-2-oxoethylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry.
The molecular structure of this compound consists of a tert-butyl group attached to an N-substituted carbamate moiety, which is further linked to a 3-bromo-4-chlorophenyl ring and a 2-oxoethyl side chain. This intricate arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active agents, including herbicides, insecticides, and pharmaceuticals. The presence of both bromo and chloro substituents in the aromatic ring enhances the electrophilicity of the molecule, facilitating various chemical transformations that are essential for drug synthesis.
One of the most compelling aspects of this compound is its potential application in the development of new therapeutic agents. The 3-bromo-4-chlorophenyl moiety is particularly noteworthy, as it has been shown to exhibit significant activity against a range of biological targets. This makes it an attractive scaffold for designing molecules with enhanced pharmacological properties.
Recent studies have demonstrated that derivatives of this compound exhibit promising effects in preclinical models. These studies have focused on evaluating the compound's efficacy in modulating various biological pathways, including those involved in inflammation, pain, and neurodegeneration. The results have been encouraging, suggesting that this compound may have therapeutic potential in treating a variety of diseases.
The tert-butyl group present in the molecule also contributes to its stability and bioavailability. This group helps to protect the carbamate moiety from hydrolysis, ensuring that the compound remains active within biological systems. Additionally, the 2-oxoethyl side chain provides a site for further functionalization, allowing for the development of more complex derivatives with tailored properties.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled chemists to produce this compound in sufficient quantities for both research and commercial purposes. These techniques include palladium-catalyzed cross-coupling reactions, which are particularly useful for constructing complex aromatic structures.
In addition to its pharmaceutical applications, this compound has shown promise in other areas as well. For instance, it can serve as a key intermediate in the synthesis of agrochemicals, where its structural features contribute to its effectiveness as a pesticide or herbicide. The versatility of this molecule underscores its importance in modern chemical research.
The ongoing research into this compound is driven by its unique combination of structural features and functional properties. Scientists are exploring various modifications to optimize its biological activity and improve its pharmacokinetic profile. These efforts are part of a broader trend toward developing more targeted and effective therapeutic agents.
One particularly exciting area of investigation has been the use of this compound as a scaffold for designing molecules with enhanced binding affinity to specific biological targets. By leveraging computational methods such as molecular docking and structure-based drug design, researchers have been able to predict how different modifications will affect the compound's interactions with biological receptors.
The results of these studies have provided valuable insights into the structure-activity relationships (SAR) governing the biological activity of carbamate-based compounds. This knowledge is crucial for guiding future synthetic efforts aimed at developing new drugs with improved efficacy and reduced side effects.
Another significant aspect of this research is the exploration of alternative synthetic routes that could improve yield and reduce costs. By optimizing reaction conditions and utilizing greener solvents, chemists have been able to make significant progress in making this compound more accessible for widespread use.
The impact of this research extends beyond academic circles, as it has implications for industries ranging from pharmaceuticals to agriculture. Companies are increasingly interested in developing novel compounds based on carbamate chemistry due to their potential commercial value.
In conclusion, the compound with CAS number 2228619-02-9 and product name tert-butyl N-1-(3-bromo-4-chlorophenyl)-2-oxoethylcarbamate represents a significant advancement in chemical research with substantial potential applications across multiple fields. Its unique structural features make it an attractive candidate for further investigation, promising new insights into drug development and medicinal chemistry.
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